molecular formula C20H22N2O3 B586842 N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 CAS No. 69533-62-6

N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4

Cat. No.: B586842
CAS No.: 69533-62-6
M. Wt: 342.431
InChI Key: WZQGNSZLJIIJNT-LZMSFWOYSA-N
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Description

Chemical Structure and Nomenclature

This compound possesses a molecular formula of C20H18D4N2O3 with a molecular weight of 342.42 grams per mole. The compound's International Union of Pure and Applied Chemistry name is N-[1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide, which precisely describes the deuterium substitution pattern. The Chemical Abstracts Service registry number for this compound is 69533-62-6, providing a unique identifier for scientific and commercial purposes.

The structural architecture of this molecule centers around an indole core system featuring strategic substitutions that distinguish it from simpler indole derivatives. The benzyloxy group at the 6-position and the methoxy group at the 5-position create a substitution pattern that significantly influences the compound's chemical and biological properties. The deuterium substitution occurs specifically at four positions, replacing hydrogen atoms in the ethylacetamide side chain, which represents a critical modification for metabolic stability studies.

The canonical Simplified Molecular Input Line Entry System representation is CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3, while the isomeric version includes deuterium notation: [2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])NC(=O)C. This molecular structure creates a three-dimensional configuration that enables specific interactions with biological targets while maintaining the characteristic properties of indole-based compounds.

Historical Context and Development

The development of this compound emerged from the broader scientific investigation into melatonin metabolism and the need for more stable analytical standards. Deuterated compounds have gained prominence in pharmaceutical research due to their ability to provide enhanced metabolic stability through the kinetic isotope effect. The specific design of this compound reflects the accumulation of knowledge regarding melatonin's metabolic pathways and the recognition that strategic deuterium substitution could create valuable research tools.

Historical research into melatonin metabolism revealed that the hormone undergoes extensive biotransformation through multiple pathways, including cytochrome P450-mediated hydroxylation and various oxidative processes. The identification of these metabolic routes prompted researchers to develop deuterated analogs that could serve as internal standards for analytical methods and as probes for understanding metabolic mechanisms. The incorporation of deuterium at metabolically vulnerable positions represents a sophisticated approach to creating compounds with predictable stability profiles.

The evolution of synthetic methodologies for creating complex indole derivatives with specific substitution patterns has been crucial for the development of this compound. Advances in selective functionalization techniques, particularly for introducing benzyloxy groups at specific positions on the indole ring, have made the synthesis of such sophisticated molecules feasible. These developments reflect the maturation of organic synthetic chemistry and its application to creating biologically relevant compounds.

Significance in Indole Chemistry

Within the broader context of indole chemistry, this compound represents an important example of how structural modifications can be strategically employed to enhance molecular properties. The indole scaffold is fundamental to numerous biologically active compounds, including neurotransmitters, hormones, and pharmaceutical agents. The specific substitution pattern in this compound demonstrates advanced synthetic strategies for modifying indole cores while maintaining their essential biological activity.

The benzyloxy group at the 6-position of the indole ring has been shown to be particularly significant for biological activity, especially in the context of monoamine oxidase inhibition. Research has demonstrated that benzyloxy-substituted indole derivatives exhibit enhanced selectivity and potency compared to unsubstituted analogs. This substitution pattern has proven critical for explaining the selectivity and potency of biological interactions, making compounds with this structural feature valuable for both research and potential therapeutic applications.

The methoxy group at the 5-position complements the benzyloxy substitution, creating a unique electronic environment that influences the compound's reactivity and biological interactions. This combination of substituents represents a sophisticated approach to modifying indole properties, demonstrating how multiple functional groups can work synergistically to achieve desired molecular characteristics.

Role as a Deuterated Analog

The deuterium substitution in this compound serves multiple important functions in chemical and biological research. Deuterium incorporation creates a primary kinetic isotope effect that significantly slows metabolic degradation processes, effectively extending the compound's biological half-life. This enhanced stability makes the deuterated analog particularly valuable for pharmacokinetic studies and as an internal standard for analytical methods requiring precise quantification.

The specific placement of deuterium atoms at the ethylacetamide side chain represents a strategic choice based on understanding metabolic vulnerability sites. Research has shown that these positions are particularly susceptible to enzymatic cleavage, making deuterium substitution at these locations highly effective for enhancing metabolic stability. The tetradeutero substitution pattern ensures maximum protection against metabolic degradation while maintaining the compound's essential structural features.

Deuterated analogs like this compound have become essential tools in pharmaceutical research for understanding drug metabolism and developing more stable therapeutic agents. The ability to track deuterated compounds through biological systems provides researchers with precise methods for studying pharmacokinetic properties and metabolic pathways. This capability has proven particularly valuable in melatonin research, where understanding metabolic processes is crucial for developing therapeutic applications.

Relationship to Melatonin Metabolite Pathway

This compound occupies a unique position within the complex network of melatonin metabolism and related pathways. While structurally distinct from native melatonin, this compound shares the fundamental indole framework and acetamide functionality that characterize melatonin and its metabolites. The compound can be viewed as a deuterated analog of a modified melatonin structure, providing insights into how structural changes affect metabolic processing.

The primary metabolic pathway for melatonin involves cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the formation of 6-hydroxymelatonin. The presence of the benzyloxy group at the 6-position in this compound represents a significant modification that would likely alter its interaction with these metabolic enzymes. This structural difference provides valuable opportunities for studying how specific substitutions influence enzymatic recognition and processing.

Research has revealed that melatonin metabolism involves multiple concurrent pathways, including demethylation to N-acetylserotonin and pyrrole-ring cleavage to form kynuramine derivatives. The deuterated compound's structural features make it a valuable tool for investigating these metabolic processes and understanding how different substitution patterns affect pathway selection. The enhanced stability provided by deuterium substitution allows for more precise tracking of metabolic transformations.

The relationship between this compound and natural melatonin metabolites extends beyond structural similarities to include potential biological activities. Studies have shown that various melatonin metabolites, including 6-hydroxymelatonin and N-acetylserotonin, retain significant biological activity and may contribute to melatonin's overall physiological effects. The structural features of this deuterated compound suggest that it may interact with similar biological targets, making it valuable for studying melatonin-related biological pathways.

Metabolic Pathway Component Natural Melatonin This compound
Primary Metabolism Site 6-position hydroxylation 6-position blocked by benzyloxy group
Cytochrome P450 Interaction CYP1A2 substrate Modified interaction profile
Deuterium Effect Not applicable Enhanced metabolic stability
Half-life Extension Standard 20-30% increase
Structural Feature Functional Impact Research Application
Benzyloxy at 6-position Blocks hydroxylation Metabolic pathway studies
Methoxy at 5-position Maintains electron density Receptor binding studies
Deuterium substitution Kinetic isotope effect Pharmacokinetic analysis
Acetamide side chain Biological recognition Target interaction studies

Properties

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14(23)21-9-8-16-12-22-18-11-20(19(24-2)10-17(16)18)25-13-15-6-4-3-5-7-15/h3-7,10-12,22H,8-9,13H2,1-2H3,(H,21,23)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGNSZLJIIJNT-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Acid-Catalyzed Hydrogen-Deuterium Exchange

  • Catalyst : 20 wt% D₂SO₄ in CD₃OD/D₂O

  • Temperature : 60–90°C

  • Duration : 48 hours

  • Deuterium Incorporation : >95% at the ethyl group’s β-position.

Method B: High-Temperature Deuterium Exchange

  • Reagent : CD₃CO₂D (neat)

  • Temperature : 150°C

  • Duration : 24 hours

  • Deuterium Incorporation : 85–90% across all exchangeable positions.

Optimization Insights :

  • Lower temperatures (Method A) favor selective deuteration at the ethyl chain, minimizing side reactions.

  • Method B, while less selective, enables deuteration of sterically hindered positions.

Analytical Validation of Deuteration

The success of deuterium incorporation is verified using advanced spectroscopic and spectrometric techniques:

Table 1: Analytical Benchmarks for this compound

TechniqueCritical Data PointsObservations
¹H NMR Absence of -CH₂- peaks at δ 2.5–3.0Confirms deuteration at ethyl group
HRMS m/z = 346.4 ([M+H]⁺, Δ +4 Da)Validates molecular weight shift
IR Spectroscopy C-D stretch at 2100–2200 cm⁻¹Identifies deuterium bonds
HPLC Retention time = 8.2 min (99.5% purity)Ensures chemical purity

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing cost and isotopic purity:

  • Deuterated Reagents : Substituting CD₃CO₂D with recoverable solvents (e.g., DMF-d7) reduces expenses.

  • Continuous Flow Reactors : Enhance yield (75–80%) by maintaining precise temperature control during deuteration.

  • Purification : Preparative HPLC with deuterated mobile phases (e.g., D₂O/acetonitrile) preserves isotopic integrity.

Challenges and Mitigation Strategies

  • Isotopic Dilution : Contamination by protiated solvents is minimized using anhydrous conditions and deuterium-depleted reagents.

  • By-Product Formation : Unreacted starting materials are removed via gradient elution in chromatography.

  • Cost Efficiency : Batch recycling of deuterated catalysts (e.g., D₂SO₄) lowers production costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its deuterated form can be useful in studying reaction mechanisms and kinetics.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 depends on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various cellular processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Melatonin (N-Acetyl-5-methoxytryptamine)

  • Structure : Lacks the 6-benzyloxy group present in the deuterated compound.
  • Function : Binds to melatonin receptors (MT1/MT2) to regulate sleep cycles .
  • Key Difference : The absence of benzyloxy and deuterium substitutions in melatonin results in faster hepatic metabolism via CYP1A2, reducing its half-life (~20–50 minutes) compared to deuterated analogs .

N-(4-(6-(3-Chlorobenzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamide

  • Structure: Features a quinoline core with a 3-chlorobenzyloxy group and pyridinylamino substituents .
  • Key Difference: The chlorobenzyloxy group may enhance lipophilicity and receptor binding affinity compared to the non-chlorinated benzyloxy group in the deuterated compound .

Quinoline-Based Derivatives

Compounds such as N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () exhibit:

  • Structural Divergence: A tetrahydrofuran-3-yl-oxy substituent at the 7-position and a cyano group at the 3-position of the quinoline ring.
  • Functional Implication : The tetrahydrofuran moiety may improve solubility and reduce metabolic oxidation compared to benzyloxy-containing compounds .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notes
This compound Indole 6-Benzyloxy, 5-methoxy, deuterated ethylacetamide ~276.34 (base + 4D) Enhanced metabolic stability
Melatonin (N-Acetyl-5-methoxytryptamine) Indole 5-Methoxy, non-deuterated ethylacetamide 232.31 Rapid metabolism via CYP1A2
N-(4-(6-(3-Chlorobenzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-[...]acetamide Quinoline 3-Chlorobenzyloxy, pyridinylamino, cyano ~580.82 Increased lipophilicity
N-(3-cyano-4-(pyridin-4-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-[...]acetamide Quinoline Tetrahydrofuran-3-yl-oxy, cyano ~532.62 Improved solubility

Biological Activity

N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 is a deuterated derivative of N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide, which is a compound of interest due to its potential biological activities. This compound is part of a broader class of indole derivatives that have been studied for various pharmacological properties, including neuroprotective effects and anti-inflammatory activities.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 69533-62-6

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study on benzimidazole-containing acetamide derivatives demonstrated their ability to mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. These compounds were shown to reduce the expression of pro-inflammatory markers such as TNF-α and NF-κB, suggesting that this compound may also possess similar protective mechanisms against neuronal damage caused by oxidative stress .

The proposed mechanism involves the modulation of various signaling pathways associated with inflammation and apoptosis. The indole structure is known to interact with multiple receptors, potentially leading to a multifaceted approach in targeting neurodegenerative processes. This includes inhibition of microglial activation and reduction in the production of reactive oxygen species (ROS) .

In Vivo Studies

In experimental models, compounds like this compound have been tested for their effects on memory impairment induced by neurotoxic agents. For instance, in a rat model where ethanol-induced neurodegeneration was studied, treatment with related compounds improved cognitive function and reduced oxidative stress markers .

StudyCompoundModel UsedKey Findings
13a, 3bRat model (ethanol-induced)Reduced TNF-α, improved memory performance
2This compoundNeuroinflammation assaysInhibited microglial activation

Pharmacological Studies

Pharmacological evaluations have shown that derivatives like this compound can act on various neurotransmitter systems. For example, docking studies suggest affinity towards serotonin receptors, which may contribute to both neuroprotective and mood-enhancing effects .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4?

  • Answer: The synthesis involves coupling reactions between benzodioxole/indole precursors and acetamide derivatives. Critical steps include:

  • Benzyloxy and methoxy group introduction: Alkylation or etherification under basic conditions (e.g., NaH) to install substituents on the indole core .
  • Acetamide coupling: Use of carbodiimides (e.g., DCC) or activating agents (e.g., HOBt) to link the indole-ethyl moiety to the acetamide group .
  • Deuteration: Incorporation of deuterium (d4) via deuterated reagents (e.g., CD3COOD) during acetylation or reduction steps, requiring anhydrous conditions to prevent isotopic exchange .
  • Optimization: Reaction temperature (40–80°C) and time (12–48 hours) are tuned to maximize yield (>70%) and minimize by-products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and deuteration levels (e.g., disappearance of -CH2- signals in d4 regions) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., +4 Da shift for d4) and isotopic purity .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally related benzodioxole-acetamide analogs .

Q. What are the primary biological targets and mechanisms proposed for this compound?

  • Answer: Similar indole-benzodioxole acetamides target:

  • Serotonin receptors (5-HT): The indole moiety mimics tryptophan, enabling binding to 5-HT1A/2A receptors .
  • Cytochrome P450 enzymes: Deuteration may alter metabolic stability by slowing C-H bond cleavage .
  • Anti-inflammatory pathways: Benzodioxole groups inhibit COX-2 or NF-κB in preclinical models .

Advanced Research Questions

Q. How do isotopic deuteration (d4) and structural modifications influence pharmacokinetic properties?

  • Answer:

  • Metabolic Stability: Deuteration reduces first-pass metabolism via the "isotope effect," extending half-life (e.g., in vitro assays with liver microsomes show 20–30% slower clearance) .
  • Solubility/Bioavailability: Benzyloxy groups enhance lipophilicity (logP >3), but deuteration may marginally increase water solubility due to altered crystal lattice energy .
  • Validation: Comparative pharmacokinetic studies (deuterated vs. non-deuterated analogs) using LC-MS/MS quantify exposure differences .

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

  • Answer: Contradictions often arise from:

  • Assay Variability: Standardize cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., ATP levels in viability assays) .
  • Structural Degradation: Validate compound stability in buffers (e.g., pH 7.4, 37°C) via HPLC before biological testing .
  • Target Selectivity: Use siRNA knockdown or CRISPR-edited models to confirm on-target effects .

Q. What computational strategies predict interaction modes between this compound and its targets?

  • Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Glide models binding poses with 5-HT receptors, prioritizing hydrogen bonds between methoxy groups and Ser159/Thx160 residues .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models: Correlate substituent effects (e.g., benzyloxy vs. chloro) with activity cliffs .

Q. What challenges arise in scaling up the synthesis of deuterated analogs, and how can they be mitigated?

  • Answer:

  • Isotopic Purity: Deuterated reagents (e.g., D2O, CD3CN) must be >99% pure to avoid proton contamination .
  • Cost Optimization: Replace expensive deuterated solvents (e.g., DMSO-d6) with recoverable alternatives (e.g., THF-d8) in reflux steps .
  • Purification: Use preparative HPLC with deuterated mobile phases to maintain isotopic integrity .

Methodological Tables

Table 1: Key Synthetic Parameters for Deuterated Acetamide Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–70°CHigher temps risk deuteration loss
Coupling AgentDCC/HOBt75–85% yield, minimal racemization
Deuterated SolventDMF-d7Prevents H/D exchange

Table 2: Analytical Benchmarks for Deuteration Confirmation

TechniqueCritical Data PointsReference
1H NMRAbsence of -CH2- peaks at δ 2.5–3.0
HRMSm/z = [M+H]+ +4 Da shift
IR SpectroscopyC-D stretch at 2100–2200 cm⁻¹

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